molecular formula C10H19N3O3 B1302320 (S)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide CAS No. 1408002-81-2

(S)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide

Cat. No. B1302320
M. Wt: 229.28 g/mol
InChI Key: HFMHEXPZANOFSL-ZETCQYMHSA-N
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Description

“(S)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide” is a type of hydrazide. Hydrazides in organic chemistry are a class of organic compounds with the formula R−NR1−NR2R3 where R is acyl . They are nonbasic owing to the inductive influence of the acyl, sulfonyl, or phosphoryl substituent .


Synthesis Analysis

Hydrazides are typically prepared by the reaction of esters with hydrazine . The synthesis of hydrazones, quinazolines, and Schiff bases is achieved by combining suitable aldehydes with four hydrazides . The approaches for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .


Molecular Structure Analysis

The molecular structure of hydrazides is determined by single crystal X-ray analysis . The intramolecular N–H···O and N–H···N hydrogen bonds enclose S (6) ring motifs . The intermolecular C–H···O and O–H···O hydrogen bonds link the molecules into centrosymmetric dimers .


Chemical Reactions Analysis

Hydrazides undergo various chemical reactions. For instance, crystalline amine-functionalised hydrazones undergo post-synthetic modifications in reactions with 3- or 4-pyridinecarbaldehyde vapours to form hydrazone-Schiff bases . The reactions of the corresponding hydrazide and 3-methoxybenzaldehyde, in a molar ratio of 1 : 1, led to the formation of quinazolin-4(3H)-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of hydrazides can be determined by various methods such as spectroscopic and X-ray diffraction methods .

Safety And Hazards

Hydrazides can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They should be handled with care, avoiding ingestion and inhalation .

Future Directions

Hydrazides have been exploited for the construction of various useful moieties such as thioesters, esters, amides, and ketones . They have been prepared from many methods through the years with a substantial increase in the number of reported methodologies in the past decade . The discovery and/or synthesis of new potent and less toxic anti-tubercular compounds is very critical .

properties

IUPAC Name

tert-butyl (3S)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-7(6-13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMHEXPZANOFSL-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501132279
Record name 1,3-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, 3-hydrazide, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501132279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide

CAS RN

1408002-81-2
Record name 1,3-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, 3-hydrazide, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408002-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, 3-hydrazide, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501132279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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